molecular formula C26H18O3 B14465795 6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione CAS No. 65869-77-4

6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione

Cat. No.: B14465795
CAS No.: 65869-77-4
M. Wt: 378.4 g/mol
InChI Key: VQPZBGCVGJXMAL-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphtho[2,3-c]furan core substituted with dimethyl and diphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphtho[2,3-c]furan core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of dimethyl and diphenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.

Scientific Research Applications

6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Generating reactive oxygen species (ROS): Inducing oxidative stress and cell death in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-b]furan: Shares a similar core structure but lacks the dimethyl and diphenyl substituents.

    Naphtho[2,3-c]furan-4,9-dione: Another related compound with different substituents and functional groups.

Uniqueness

6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

65869-77-4

Molecular Formula

C26H18O3

Molecular Weight

378.4 g/mol

IUPAC Name

6,7-dimethyl-1,3-diphenylbenzo[f][2]benzofuran-5,8-dione

InChI

InChI=1S/C26H18O3/c1-15-16(2)24(28)20-14-22-21(13-19(20)23(15)27)25(17-9-5-3-6-10-17)29-26(22)18-11-7-4-8-12-18/h3-14H,1-2H3

InChI Key

VQPZBGCVGJXMAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC3=C(OC(=C3C=C2C1=O)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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